molecular formula C38H32N2 B8138486 9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole

9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole

Cat. No.: B8138486
M. Wt: 516.7 g/mol
InChI Key: JQXNAJZMEBHUMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) involves several steps. One common method includes the reaction of 9-ethyl-9H-carbazole with 1,4-phenylenedi-2,1-ethenediyl dibromide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) primarily involves its interaction with light and electronic fields. The compound’s unique structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the π-conjugated system of the carbazole units, which facilitates efficient charge transport and light emission .

Comparison with Similar Compounds

3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) can be compared with other similar compounds, such as:

The uniqueness of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) lies in its specific structure, which provides a balance of solubility, electronic properties, and stability, making it highly suitable for advanced applications in organic electronics and material science .

Properties

IUPAC Name

9-ethyl-3-[2-[4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNAJZMEBHUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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